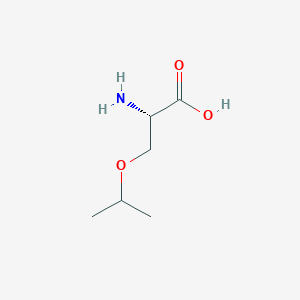
2-Chloro-6-(trifluoromethyl)phenyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is an organic compound used as a building block in organic synthesis . It is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate is C8H3ClF3NO . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.498 (lit.), a boiling point of 206 °C (lit.), and a density of 1.489 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Synthesis
“2-Chloro-6-(trifluoromethyl)phenyl isocyanate” is an important raw material and intermediate used in organic synthesis . It is used to create a variety of organic compounds due to its reactivity and structural properties.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It is used in the synthesis of various pharmaceutical drugs, contributing to the development of new treatments and therapies.
Agrochemicals
In the field of agrochemicals, “2-Chloro-6-(trifluoromethyl)phenyl isocyanate” is used as an intermediate . It helps in the production of pesticides, herbicides, and other chemicals that are essential for agricultural practices.
Dye-stuff Fields
This compound is also used in the dye-stuff fields . It contributes to the production of various dyes used in textiles, plastics, and other materials.
Preparation of Dihydropyrimidinones
“2-Chloro-6-(trifluoromethyl)phenyl isocyanate” is used in the preparation of novel dihydropyrimidinones . Dihydropyrimidinones are important compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-isocyanato-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLPDGFTQNTBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408724 |
Source


|
| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
16583-76-9 |
Source


|
| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)







![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)



